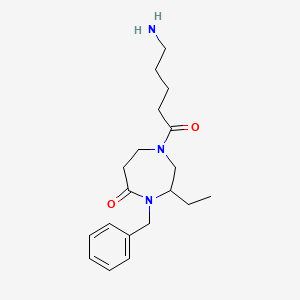![molecular formula C17H19ClN2O2S B5431205 2-(4-chlorophenyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]morpholine](/img/structure/B5431205.png)
2-(4-chlorophenyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]morpholine, also known as CTM, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]morpholine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and division. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of tumor cells, and reduce the size of tumors in animal models. This compound has also been shown to have anti-inflammatory and anti-oxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-chlorophenyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]morpholine is its potential as a therapeutic agent for cancer treatment. This compound has been shown to have significant anti-cancer activity and could be a promising alternative to traditional chemotherapy drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 2-(4-chlorophenyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]morpholine. One area of research is the development of more efficient synthesis methods that can produce higher yields of the compound. Another area of research is the investigation of the potential applications of this compound in other fields, such as neurodegenerative diseases and infectious diseases. Furthermore, research on the mechanism of action of this compound and its interactions with other compounds could provide valuable insights into its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]morpholine involves the reaction of 4-chloroaniline with thioacetamide, followed by the reaction of the resulting intermediate with morpholine and propyl bromide. The final product is obtained after purification through recrystallization.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]morpholine has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has significant anti-cancer activity and can induce apoptosis in cancer cells. This compound has also been shown to inhibit the growth of tumor cells and reduce the size of tumors in animal models.
Propiedades
IUPAC Name |
[2-(4-chlorophenyl)morpholin-4-yl]-(2-propyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S/c1-2-3-16-19-14(11-23-16)17(21)20-8-9-22-15(10-20)12-4-6-13(18)7-5-12/h4-7,11,15H,2-3,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVBTXJQUGRKKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)C(=O)N2CCOC(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diethyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-1-piperidinecarboxamide](/img/structure/B5431130.png)
![6-oxo-N-[(2-phenoxypyridin-3-yl)methyl]-1,6-dihydropyridine-3-carboxamide](/img/structure/B5431138.png)
![N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]pentanediamide](/img/structure/B5431150.png)

![methyl 4-[(4-oxo-3-{4-oxo-4-[(2-phenylethyl)amino]butyl}-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5431156.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5431163.png)
![4-(2-{[4-(dimethylamino)benzyl]amino}ethyl)benzenesulfonamide hydrochloride](/img/structure/B5431170.png)
![5-(3-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5431173.png)
![5-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-N,N-dimethyl-2-pyrimidinamine](/img/structure/B5431182.png)
![2-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N,N-dimethylpropanamide](/img/structure/B5431191.png)
![5-[(3-chlorophenoxy)methyl]-N-(4-{[(6-chloro-3-pyridazinyl)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B5431197.png)

![5-fluoro-4-pyrrolidin-1-yl-2-{[(2S,5R)-5-(pyrrolidin-1-ylmethyl)tetrahydrofuran-2-yl]methyl}pyrimidine](/img/structure/B5431219.png)
![4-{[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]amino}butanoic acid](/img/structure/B5431220.png)